molecular formula C6H14O4 B12645686 Hexane-1,2,3,6-tetrol CAS No. 84709-11-5

Hexane-1,2,3,6-tetrol

Cat. No.: B12645686
CAS No.: 84709-11-5
M. Wt: 150.17 g/mol
InChI Key: RLMXGBGAZRVYIX-UHFFFAOYSA-N
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Description

Hexane-1,2,3,6-tetrol is an organic compound with the molecular formula C6H14O4 It is a tetrol, meaning it contains four hydroxyl (OH) groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane-1,2,3,6-tetrol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of hexane derivatives. For instance, the hydrogenation of hexane-1,2,3,6-tetraone in the presence of a platinum catalyst can yield this compound. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, this compound can be produced from bio-renewable sources. For example, the catalytic conversion of cellulose-derived levoglucosanol in water using a bifunctional Pt/SiO2-Al2O3 catalyst at 150°C can yield this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions

Hexane-1,2,3,6-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hexane derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Hexane-1,2,3,6-tetraone

    Reduction: Hexane-1,2,3-triol

    Substitution: Hexane-1,2,3,6-tetrahalide

Scientific Research Applications

Hexane-1,2,3,6-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism by which hexane-1,2,3,6-tetrol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Hexane-1,2,5,6-tetrol
  • Hexane-1,2,3,4-tetrol
  • Hexane-1,2,3-triol

Uniqueness

Hexane-1,2,3,6-tetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .

Properties

CAS No.

84709-11-5

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

hexane-1,2,3,6-tetrol

InChI

InChI=1S/C6H14O4/c7-3-1-2-5(9)6(10)4-8/h5-10H,1-4H2

InChI Key

RLMXGBGAZRVYIX-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(CO)O)O)CO

Origin of Product

United States

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